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Compound of Interest

Compound Name: 6,7-Dimethoxy-1-indanone

Cat. No.: B110830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 6,7-dimethoxy-
1-indanone, a valuable building block in medicinal chemistry and materials science. The

protocol is based on the well-established intramolecular Friedel-Crafts acylation of a substituted

phenylpropanoic acid.

Overview
The synthesis of 6,7-dimethoxy-1-indanone is achieved through a two-step process. The first

step involves the preparation of the precursor, 3-(2,3-dimethoxyphenyl)propanoic acid, from

2,3-dimethoxybenzaldehyde. The second, key step is the intramolecular Friedel-Crafts

cyclization of this precursor to yield the target indanone. This cyclization is typically promoted

by a strong acid catalyst, such as polyphosphoric acid (PPA).
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Step 1: Synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid

Step 2: Intramolecular Friedel-Crafts Acylation
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Caption: Overall reaction scheme for the synthesis of 6,7-dimethoxy-1-indanone.

Experimental Protocols
Step 1: Synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid
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This procedure is adapted from standard methods for the synthesis of phenylpropanoic acids.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine 2,3-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2

equivalents), pyridine (as solvent), and a catalytic amount of piperidine.

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable

solvent system (e.g., ethanol/water) to obtain pure 3-(2,3-dimethoxyphenyl)propanoic acid.

Step 2: Synthesis of 6,7-Dimethoxy-1-indanone

This protocol is based on analogous intramolecular Friedel-Crafts acylations of

phenylpropanoic acids.

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium

chloride drying tube, place polyphosphoric acid (PPA) (approximately 10 times the weight of

the starting material).

Reaction: Heat the PPA to 70-80°C with stirring. Add 3-(2,3-dimethoxyphenyl)propanoic acid

(1 equivalent) in one portion. Continue stirring at this temperature for 30-60 minutes. The

reaction is typically accompanied by a color change.

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous

stirring. This will hydrolyze the PPA and precipitate the crude product.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as

dichloromethane or ethyl acetate (3 x volume of aqueous layer).

Purification: Combine the organic extracts and wash successively with water, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium
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sulfate, filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel or by recrystallization.

Data Presentation
The following table summarizes the key quantitative data for the starting material and the final

product.

Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

3-(2,3-

dimethoxyphenyl

)propanoic acid

C₁₁H₁₄O₄ 210.23 - -

6,7-Dimethoxy-1-

indanone
C₁₁H₁₂O₃ 192.21 83-85

White to off-white

solid

Spectroscopic Data for 6,7-Dimethoxy-1-indanone

Type of Spectrum Key Signals

¹H NMR (CDCl₃)

δ (ppm): 7.18 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4

Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.05 (t, J=5.8

Hz, 2H), 2.70 (t, J=5.8 Hz, 2H)

¹³C NMR (CDCl₃)
δ (ppm): 205.0, 158.5, 152.0, 139.5, 125.0,

115.5, 110.0, 61.0, 56.0, 36.5, 25.5
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Caption: Workflow for the synthesis and purification of 6,7-dimethoxy-1-indanone.
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To cite this document: BenchChem. [Synthesis of 6,7-Dimethoxy-1-indanone: An Application
Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110830#detailed-experimental-procedure-for-6-7-
dimethoxy-1-indanone-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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